

"Physical and chemical properties of 1-Benzyl-4-fluorobenzene"

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Compound of Interest

Compound Name: *1-Benzyl-4-fluorobenzene*

Cat. No.: *B1297707*

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A Comprehensive Technical Guide to 1-Benzyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: **1-Benzyl-4-fluorobenzene** is an aromatic organic compound that serves as a vital intermediate in various fields, including medicinal chemistry, materials science, and the synthesis of fine chemicals.^[1] Its structure, featuring a benzyl group attached to a fluorinated benzene ring, imparts unique chemical properties that make it a valuable building block for creating complex molecules with specific biological activities and material characteristics.^[1] The presence of the fluorine atom, in particular, is significant in drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.^{[2][3]} This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **1-Benzyl-4-fluorobenzene**, along with experimental protocols and safety information.

Physicochemical Properties

1-Benzyl-4-fluorobenzene is typically a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.^[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ F	[4]
Molecular Weight	186.23 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	260-265 °C	[1]
Solubility in Water	Low (hydrophobic nature)	[1]
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., ethanol, acetone)	[1]

Table 2: Safety and Handling

Parameter	Information	Source
GHS Signal Word	Warning	[4]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and oxidizing agents.	[1][5]
Incompatible Materials	Strong oxidizing agents, acids, bases.	[1][5]
Handling	Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety goggles).	[1][5][6]

Chemical Properties and Reactivity

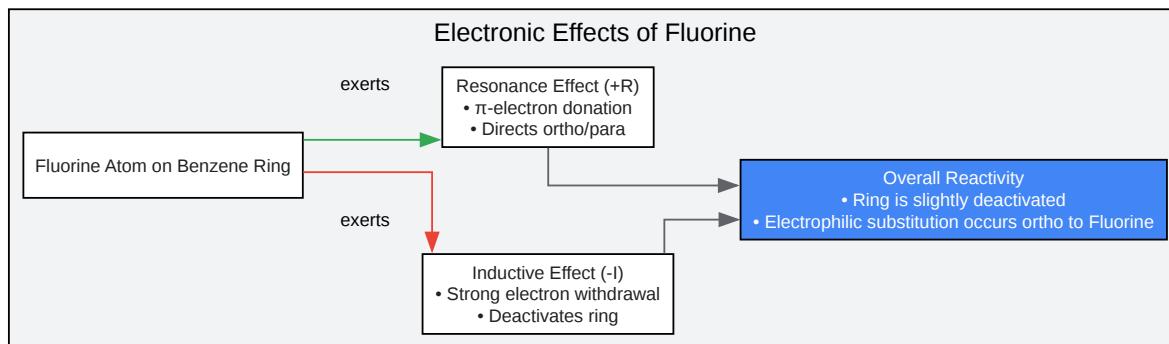
The chemical behavior of **1-Benzyl-4-fluorobenzene** is dictated by its two main structural components: the fluorinated benzene ring and the benzyl group.

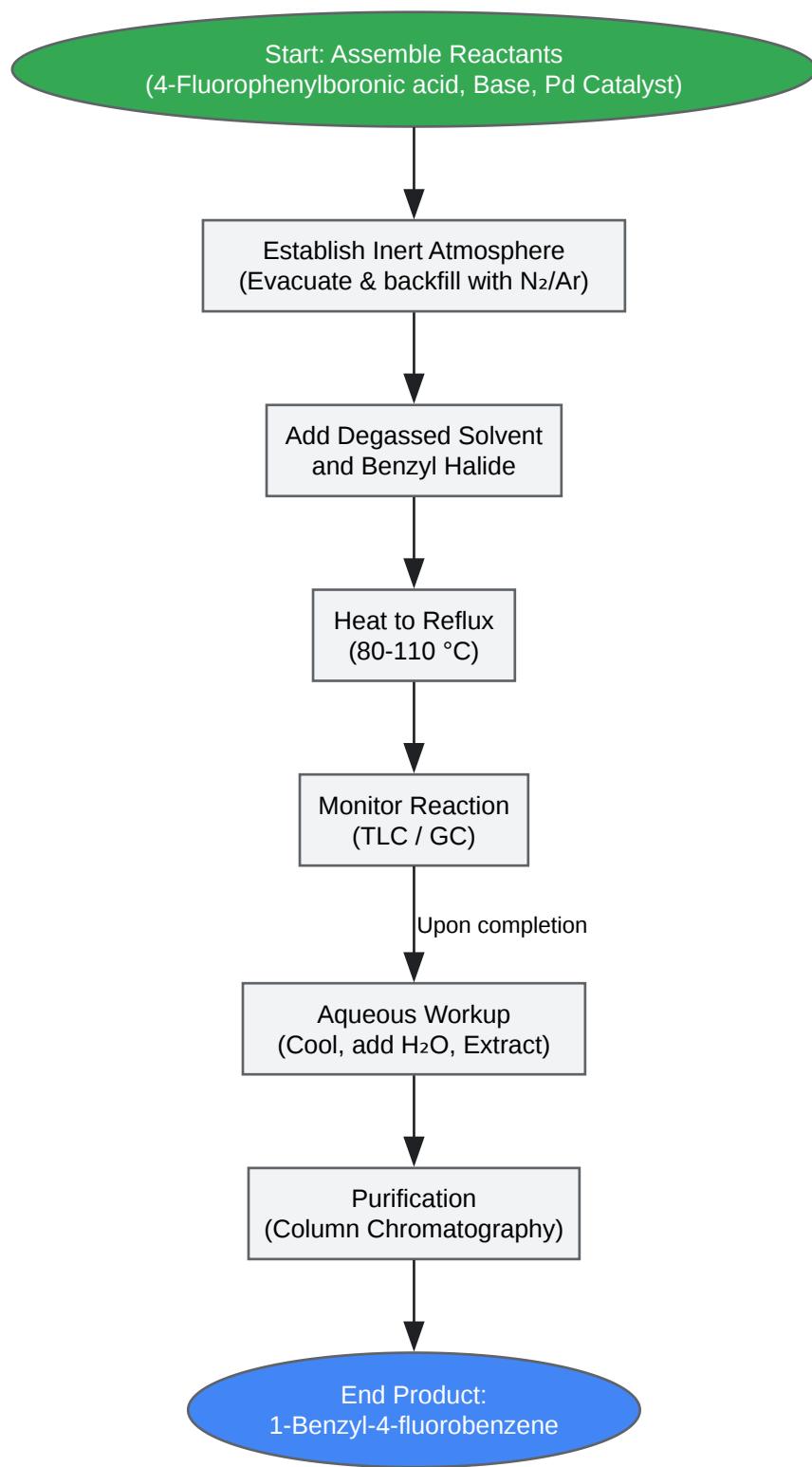
- Fluorobenzene Ring Reactivity: The fluorine atom on the benzene ring exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[7][8] While halogens are generally deactivating towards electrophilic aromatic substitution compared to benzene, fluorine is the least deactivating among them.[9] The resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. However, since the para position is occupied by the benzyl group, electrophilic substitution will predominantly occur at the positions ortho to the fluorine.
- Benzylic Position Reactivity: The methylene bridge (-CH₂-) is a benzylic position, which is typically reactive towards radical substitution and oxidation reactions.

The interplay of these features makes **1-Benzyl-4-fluorobenzene** a versatile intermediate. It can participate in further functionalization on either aromatic ring or at the benzylic carbon, allowing for the synthesis of diverse and complex molecular architectures.[1]

Logical Relationship: Electronic Effects on Reactivity

The following diagram illustrates the influence of the fluorine substituent on the aromatic ring's reactivity towards electrophiles.



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